[1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine
Overview
Description
[1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C₉H₁₁FN₂ It is a derivative of pyridine and cyclopropylmethanamine, featuring a fluorine atom at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine typically involves the following steps:
Cyclopropylation: The introduction of a cyclopropyl group to a suitable precursor, such as pyridine, using reagents like cyclopropyl bromide and a base (e.g., sodium hydride).
Fluorination: The selective fluorination of the pyridine ring at the 3-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using nucleophiles like amines or thiols to replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Utilized in the design of biological probes for studying enzyme activity and receptor binding.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological and psychiatric disorders.
Industry:
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the cyclopropyl group imparts rigidity to the molecular structure, influencing its pharmacokinetic properties. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
- [1-(3-Chloropyridin-2-yl)cyclopropyl]methanamine
- [1-(3-Bromopyridin-2-yl)cyclopropyl]methanamine
- [1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine
Uniqueness:
- Fluorine Substitution: The presence of a fluorine atom at the 3-position of the pyridine ring distinguishes [1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine from its analogs, potentially enhancing its biological activity and stability.
- Cyclopropyl Group: The cyclopropyl group provides structural rigidity, which can influence the compound’s interaction with biological targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
[1-(3-fluoropyridin-2-yl)cyclopropyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSXQOKMIVAGDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=CC=N2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227399 | |
Record name | Cyclopropanemethanamine, 1-(3-fluoro-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101227399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439902-98-3 | |
Record name | Cyclopropanemethanamine, 1-(3-fluoro-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanemethanamine, 1-(3-fluoro-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101227399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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